molecular formula C17H17ClN2O5S B2954559 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922112-44-5

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2954559
CAS No.: 922112-44-5
M. Wt: 396.84
InChI Key: WQGHWMXNMSROOB-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922112-44-5) is a sulfonamide derivative with a molecular formula of C₁₇H₁₇ClN₂O₅S and a molecular weight of 396.8 g/mol . Its structure comprises a benzo[f][1,4]oxazepine ring fused with a substituted benzene sulfonamide group. Key features include:

  • A chloro substituent at the 3-position and a methoxy group at the 4-position on the benzene ring.
  • A methyl group on the oxazepine ring and a keto functionality at the 5-position.
  • The sulfonamide (-SO₂NH-) linker bridging the two aromatic systems.

Properties

IUPAC Name

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGHWMXNMSROOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H17ClN2O5S
  • Molecular Weight : 396.8 g/mol
  • CAS Number : 922112-44-5

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . These findings suggest a potential for this compound in treating bacterial infections.

Enzyme Inhibition

The compound's structural features may contribute to its ability to inhibit specific enzymes. Similar derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant for conditions like Alzheimer's disease, indicating a possible neuroprotective role.

Anticancer Potential

The anticancer activity of related compounds has been documented in various studies. For example, benzamide derivatives have shown broad-spectrum antiviral effects and potential anticancer properties by inducing apoptosis in cancer cells . The specific mechanisms through which these compounds exert their effects include modulation of intracellular signaling pathways and enhancement of apoptotic markers.

Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized compounds including derivatives of benzenesulfonamide, several exhibited significant activity against pathogenic bacteria. The most effective compounds displayed a minimum inhibitory concentration (MIC) that suggests their potential as therapeutic agents .

Study 2: Enzyme Inhibition Assays

Another investigation focused on the enzyme inhibitory activity of sulfonamide derivatives found that certain compounds effectively inhibited AChE and urease. This suggests that this compound could be further explored for its potential in treating conditions associated with these enzymes .

The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Docking studies have shown that similar compounds can bind effectively to target proteins involved in disease processes. These interactions are crucial for understanding how the compound might exert its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and known sulfonamide chemistry:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Implications
Target Compound C₁₇H₁₇ClN₂O₅S 396.8 3-Cl, 4-OCH₃, 4-methyl-oxazepine Enhanced lipophilicity due to chloro and methoxy groups; possible metabolic stability from methyl substitution
Analog 1 : 3-Fluoro-4-methoxy analog C₁₇H₁₇FN₂O₅S 380.4 3-F instead of 3-Cl Reduced steric hindrance and altered electronegativity; potential for improved solubility
Analog 2 : Non-methylated oxazepine C₁₆H₁₅ClN₂O₅S 382.8 Absence of 4-methyl Lower metabolic stability due to unsubstituted NH in oxazepine
Analog 3 : Sulfonamide with pyridine core C₁₆H₁₄ClN₃O₃S 367.8 Pyridine instead of benzene Increased polarity and potential for hydrogen bonding

Key Observations:

Substituent Effects :

  • The 3-chloro group in the target compound likely enhances hydrophobic interactions compared to smaller halogens (e.g., fluorine) or hydrogen .
  • The 4-methoxy group may influence electronic properties (e.g., resonance effects) and steric bulk, affecting binding to biological targets.

Oxazepine Ring Modifications :

  • The 4-methyl group on the oxazepine ring could reduce oxidative metabolism by blocking CYP450-mediated dealkylation, a common degradation pathway for tertiary amines.

Sulfonamide Linker: Sulfonamides are known for their versatility in medicinal chemistry, often contributing to hydrogen bonding and target affinity. However, substitution patterns on adjacent aromatic rings critically modulate solubility and bioavailability.

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